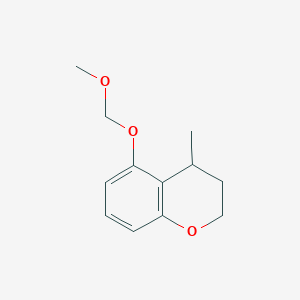

5-(Methoxymethoxy)-4-methyl-chromane

Description

Significance of the Chromane (B1220400) Scaffold in Organic and Medicinal Chemistry Research

The chromane ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. This term highlights its recurring presence in a multitude of biologically active compounds, suggesting that this structural motif is particularly effective for interacting with biological targets. Chromane-based units are ubiquitous in nature, forming the core of various natural products, including flavonoids, tocopherols (B72186) (Vitamin E), and other polyphenolic compounds known for their broad pharmacological properties. rsc.orgorgsyn.org

In organic chemistry, chromanes and their derivatives, such as chroman-4-ones, are valuable intermediates and building blocks for the synthesis of more complex molecules. rsc.orgnih.gov The structural diversity within the chromane family, which includes variations in substitution patterns and stereochemistry, allows for the fine-tuning of their chemical and physical properties. rsc.orgwashington.edu This versatility has spurred the development of numerous synthetic methodologies aimed at accessing novel chromane derivatives. nih.gov

The therapeutic potential of chromane derivatives is extensive, with research demonstrating a wide range of biological activities. These include antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. mpg.de For instance, certain chromane derivatives have been investigated as inhibitors of enzymes like butyrylcholinesterase, which is relevant in the context of Alzheimer's disease. rsc.orgorgsyn.org The chromanone scaffold, in particular, has been reported to exhibit inhibitory activity against enzymes associated with age-related neurodegenerative diseases. rsc.orgorgsyn.org

Overview of Advanced Research Trends in Chromane Derivatives

Current research on chromane derivatives is highly dynamic and multifaceted. A significant trend involves the design and synthesis of novel chromane-based compounds as potential therapeutic agents for a variety of diseases. Researchers are actively exploring their efficacy as anticancer agents, with some derivatives showing promising activity against human breast cancer cell lines. nih.gov

Another key area of investigation is their application in neurodegenerative disorders. The inherent antioxidant properties of the chromane scaffold, coupled with the ability to introduce various functional groups, make it an attractive framework for developing agents to combat oxidative stress implicated in diseases like Alzheimer's and Parkinson's. rsc.orgorgsyn.org

Furthermore, the development of spiro-chromane derivatives is an emerging field, with studies focusing on their synthesis and potential therapeutic importance. The exploration of chromane derivatives as selective enzyme inhibitors continues to be a fertile ground for drug discovery, with ongoing efforts to identify potent and selective inhibitors for various biological targets.

Subsequent sections of this article will focus specifically on the chemical compound 5-(Methoxymethoxy)-4-methyl-chromane, delving into its synthesis, chemical properties, and documented applications in scientific research.

Following a comprehensive search of scientific literature and chemical databases, no specific information was found for the compound “5-(Methoxymethoxy)-4-methyl-chromane.” Therefore, the subsequent sections detailing its synthesis, chemical properties, and research applications could not be generated.

Structure

3D Structure

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

5-(methoxymethoxy)-4-methyl-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C12H16O3/c1-9-6-7-14-10-4-3-5-11(12(9)10)15-8-13-2/h3-5,9H,6-8H2,1-2H3 |

InChI Key |

PIYXXJXPHYGNCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCOC2=C1C(=CC=C2)OCOC |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 5 Methoxymethoxy 4 Methyl Chromane and Analogous Chromane Systems

Advanced Approaches to Chromane (B1220400) Nucleus Construction

The construction of the chromane ring system has evolved significantly, moving from classical methods to highly sophisticated strategies that offer superior control over stereochemistry and molecular complexity. These modern approaches are pivotal for the synthesis of structurally diverse and chirally pure chromane derivatives.

Asymmetric Synthetic Strategies for Chiral Chromane Frameworks

The biological activity of chromane derivatives is often dependent on their stereochemistry. Consequently, the development of asymmetric methods to synthesize enantiomerically enriched chromanes is a primary focus of contemporary research. These strategies employ chiral catalysts or auxiliaries to control the formation of stereogenic centers during the construction of the chromane framework.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. Domino reactions, or cascade reactions, are particularly efficient as they allow for the formation of multiple chemical bonds in a single synthetic operation, rapidly building molecular complexity from simple precursors. nih.govorganic-chemistry.org

A highly effective strategy involves the organocatalytic domino Michael/hemiacetalization reaction. rsc.orgaalto.fi For instance, the reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids, yields functionalized chromanes with excellent stereoselectivities. rsc.orgbris.ac.uk This method can produce chromanes in high yields (up to 97%), with outstanding diastereomeric ratios (up to 99:1 dr) and enantiomeric excesses (up to 99% ee). aalto.fi

Another powerful approach is the squaramide-catalyzed asymmetric oxa-Michael-nitro-Michael domino reaction. chemrxiv.orgresearchgate.net This reaction, involving 2-hydroxynitrostyrenes and trans-β-nitroolefins, constructs polysubstituted chiral chromans with multiple stereocenters. chemrxiv.orgresearchgate.net The bifunctional nature of the squaramide catalyst, which can activate both the nucleophile and the electrophile through hydrogen bonding, is key to achieving high levels of stereocontrol. researchgate.net This methodology has proven effective for generating chromans in good yields (up to 82%) and with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >20:1 dr). chemrxiv.orgresearchgate.net

| Reaction Type | Reactants | Catalyst | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Domino Michael/Hemiacetalization | Aliphatic aldehydes, (E)-2-(2-nitrovinyl)phenols | Cinchona Alkaloid-Amino Acid MDO | up to 97% | up to 99:1 | up to 99% | aalto.fi |

| Oxa-Michael-Nitro-Michael Domino | 2-Hydroxynitrostyrenes, trans-β-nitroolefins | Squaramide | up to 82% | >20:1 | up to 99% | chemrxiv.org |

| Triple Domino (Michael/Michael/Aldol) | Aliphatic aldehydes, Nitro-chromenes, α,β-Unsaturated aldehydes | Secondary Amine | 20-66% | >20:1 | >99% | organic-chemistry.org |

Transition metal catalysis provides a robust platform for the asymmetric synthesis of chiral chromanes. researchgate.net Enantioselective hydrogenation of prochiral chromenes is a direct and atom-economical method for accessing optically active chromanes. rsc.org Rhodium-catalyzed asymmetric hydrogenation of 2-substituted 4H-chromenes has been successfully developed, affording chiral 2-substituted chromanes in high yields (up to 99%) and with excellent enantioselectivities (86-99% ee). youtube.com Similarly, iridium catalysts bearing chiral phosphine-oxazoline ligands have been employed for the asymmetric hydrogenation of various chromene compounds, yielding enantiomeric chromanes with high stereoselective purity. rsc.org

Transition metal-catalyzed cycloaddition reactions also represent a powerful strategy for constructing the chromane core. These reactions assemble the six-membered heterocyclic ring in a controlled manner. While a broad range of metals like Palladium, Copper, and Gold are used in various [4+2]-cycloadditions, specific applications leading directly to chiral chromanes are an active area of research.

| Reaction Type | Substrate | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | 2-Substituted 4H-Chromenes | Rhodium-based | up to 99% | 86-99% | youtube.com |

| Asymmetric Hydrogenation | Chromene derivatives | Iridium-based (chiral phosphine-oxazoline ligand) | High | High | rsc.org |

In molecules with multiple stereocenters, such as many substituted chromanes, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). Many of the organocatalytic domino reactions mentioned previously provide excellent diastereoselective control, often favoring the cis or trans isomer with high fidelity. organic-chemistry.orgrsc.org For example, a one-pot synthesis involving an iminium formation/Morita-Baylis-Hillman/oxa-Michael reaction sequence affords multisubstituted chroman derivatives with three contiguous stereocenters in excellent diastereoselectivities (dr > 20:1:1:1).

Diastereoselectivity can also be achieved through substrate control or by using specific reagents. For example, the synthesis of chroman-fused tetralins has been accomplished with complete cis-diastereoselectivity via a Brønsted acid-catalyzed intramolecular Friedel–Crafts epoxy–arene cyclization. This level of control is critical for building complex molecular architectures based on the chromane framework.

Cyclization Reactions for Chromane Ring Annulation

Cyclization reactions are fundamental to the formation of the heterocyclic pyran ring of the chromane system. These strategies typically involve forming a key carbon-oxygen or carbon-carbon bond in an intramolecular fashion to close the ring.

Intramolecular nucleophilic aromatic substitution (SNAr) is a powerful method for forming the aryl ether bond (C8a–O1) of the chromane nucleus. This reaction involves the attack of an internal nucleophile, typically an alkoxide, onto an aromatic ring that is activated by electron-withdrawing groups and bears a suitable leaving group (such as a halide).

A direct application of this strategy is the cyclization of 3-(o-fluorophenyl)propan-1-ol to form chroman. rsc.org In this process, the terminal hydroxyl group, upon deprotonation, acts as the nucleophile, displacing the fluoride (B91410) ion on the activated aromatic ring. The efficiency of this ring closure can be enhanced through the coordination of the aryl halide to a transition metal complex, such as those containing chromium tricarbonyl or rhodium(III) cations, which further activates the ring towards nucleophilic attack. rsc.org Palladium- or copper-catalyzed intramolecular cyclizations of aryl bromides bearing a tethered alcohol have also been developed for the synthesis of 2-aryl-substituted chromans, demonstrating another effective route for C-O bond formation to complete the chromane ring. aalto.fi

Transformations of ortho-Allyloxy Benzaldehydes

A versatile and widely employed strategy for the synthesis of chromane frameworks, particularly chroman-4-ones, involves the transformation of readily available ortho-allyloxy benzaldehydes. These reactions often proceed through cascade or domino sequences, enabling the rapid construction of molecular complexity from simple precursors.

One prominent method is the radical-triggered cascade cyclization. This approach typically involves the in-situ generation of a radical species that initiates an intramolecular addition onto the tethered alkene of the ortho-allyloxy group, followed by cyclization to form the chromane ring. For instance, a convenient and practical method for synthesizing ester-containing chroman-4-ones has been developed through the cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates. In this transformation, an alkoxycarbonyl radical is thought to be generated from the oxalate (B1200264) in the presence of an initiator like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), which then triggers the cyclization cascade.

Another approach involves a cascade transformation that proceeds via an intramolecular addition of an acyl radical, generated in situ, onto the alkene. This is followed by a selective nucleophilic radical-electrophilic radical cross-coupling, which allows for the straightforward synthesis of chroman-4-ones functionalized with phosphonate, azide, or hydroxy groups.

Cyclization of Hydroxystyrene Derivatives and Related Phenols

The direct cyclization of phenolic derivatives, including hydroxystyrenes and ortho-hydroxy benzylic alcohols, represents another key avenue to the chromane skeleton. These methods leverage the nucleophilicity of the phenolic hydroxyl group to effect an intramolecular ring closure onto a tethered electrophilic partner.

A convergent synthesis of various chromane derivatives can be achieved through a triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes. This reaction proceeds under mild conditions, starting from simple materials. The proposed mechanism involves the Brønsted acid-catalyzed formation of a delocalized carbocation, which can also be represented by its quinone methide resonance structure. This intermediate facilitates the addition of an alkene, followed by a subsequent intramolecular cycloetherification of the phenol (B47542) to deliver the chromane structure.

Furthermore, intramolecular conjugate additions provide a powerful tool for chromane synthesis. Chiral catalysts, such as thiourea (B124793) derivatives, can facilitate the enantioselective intramolecular conjugate addition of a phenolic hydroxyl group onto an α,β-unsaturated system tethered to the aromatic ring, yielding chiral chromanones. nih.gov This strategy has been successfully applied to the synthesis of various flavanones and chromanones. nih.gov

Palladium-Catalyzed Carbonylation and Related Annulations

Palladium-catalyzed reactions have become indispensable in modern organic synthesis due to their high efficiency, functional group tolerance, and selectivity. In the context of chromane synthesis, palladium catalysis offers elegant solutions for constructing the heterocyclic ring, often through carbonylative annulation or cross-coupling strategies.

One of the most powerful approaches is the palladium-catalyzed conjugate addition of arylboronic acids to chromones. nih.govresearchgate.net This method allows for the highly enantioselective synthesis of chromanones that contain tetrasubstituted stereocenters at the C2 position. nih.gov By employing newly developed chiral N,N-ligands, such as pyridine-dihydroisoquinoline (PyDHIQ) ligands, a variety of arylboronic acids and 2-substituted chromones can be coupled to afford the desired chiral chromanones in good yields and with excellent enantioselectivities. nih.gov

Palladium catalysis is also utilized in domino reactions, such as the [2 + 2 + 1] annulation of 3-iodochromones with α-bromo carbonyl compounds and a strained alkene like tetracyclododecene. rsc.org This process provides an efficient and atom-economical route to complex, polycyclic compounds containing the chromone (B188151) core with high diastereoselectivity. rsc.org Additionally, the intramolecular allylation of aldehydes, mediated by palladium catalysis in conjunction with indium, serves as an effective method for preparing chromane derivatives from salicylaldehydes. researchgate.net

Electrochemical Synthesis of Chromane Scaffolds

Electrochemical methods in organic synthesis are gaining prominence as environmentally friendly and sustainable alternatives to conventional reagent-based transformations. baranlab.org These techniques can generate reactive intermediates under mild conditions, often avoiding the use of harsh or toxic reagents.

In the realm of chromane synthesis, electrochemistry has been successfully applied to construct chromen-2-one (coumarin) derivatives. One such method involves the direct electrochemical oxidation of catechols in the presence of 4-mercaptocoumarin, which acts as a nucleophile. nih.govresearchgate.net This one-pot process is conducted in a water/acetonitrile solution within an undivided cell at a carbon electrode under constant current. nih.gov The reaction proceeds through an EC (electrochemical-chemical) mechanism, where the catechol is first oxidized to an o-benzoquinone intermediate, which then undergoes a Michael-type addition by the nucleophilic 4-mercaptocoumarin, ultimately leading to the formation of 4-(dihydroxyphenylthio)-2H-chromen-2-one derivatives in high yields. nih.govresearchgate.net This approach highlights the potential of electrochemical methods to facilitate the synthesis of complex heterocyclic systems through controlled oxidation and subsequent nucleophilic addition. researchgate.net

Strategic Incorporation and Removal of Protecting Groups, with Emphasis on the Methoxymethyl (MOM) Group in 5-(Methoxymethoxy)-4-methyl-chromane Synthesis

In the multistep synthesis of complex molecules like substituted chromanes, the strategic use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions. The phenolic hydroxyl group at the 5-position of the chromane core is often protected during synthesis, and the methoxymethyl (MOM) ether is a commonly employed protecting group for this purpose due to its stability under various conditions and the availability of reliable methods for its installation and removal.

The MOM group is typically introduced by treating the alcohol (in this case, the 5-hydroxy-chromane precursor) with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). This reaction forms the stable MOM ether, protecting the hydroxyl group from a wide range of reaction conditions, including those involving organometallics, hydrides, and mild oxidants.

The removal, or deprotection, of the MOM group is a critical final step in the synthesis. The MOM ether linkage is an acetal, making it susceptible to cleavage under acidic conditions. A variety of Lewis and Brønsted acids can be used for this purpose. The choice of deprotection agent is crucial to ensure high yield and selectivity, particularly in the presence of other acid-sensitive functional groups.

Several methods have been developed for the efficient and selective cleavage of MOM ethers, as summarized in the table below.

| Reagent(s) | Conditions | Key Features | Reference |

|---|---|---|---|

| Trifluoromethanesulfonic acid (Triflic acid), Methanol (B129727), Trimethyl orthoformate | Nitromethane, 100°C | Effective for deprotecting N-MOM groups on heterocyclic compounds; may be applicable to O-MOM groups. | arxiv.org |

| Zinc bromide (ZnBr₂), n-Propylthiol (n-PrSH) | Dichloromethane, 0°C to rt | Rapid (<10 min) and efficient for primary, secondary, tertiary, and phenolic MOM ethers. High selectivity in the presence of other protecting groups. | researchgate.net |

| Carbon tetrabromide (CBr₄) (catalytic) | Isopropanol, reflux | Mild, metal-free conditions. Good yields and applicable in total synthesis for removing MOM groups from phenolic precursors. | gu.se |

Chemo- and Regioselective Synthesis of Substituted Chromanes

Achieving control over the placement of substituents on the chromane scaffold is paramount for modulating the biological activity and physicochemical properties of the final compound. Chemo- and regioselectivity refer to the ability of a reaction to proceed at a specific functional group or position over others. In chromane synthesis, this control is crucial for creating specific isomers, such as targeting the C4 position for the methyl group in 5-(Methoxymethoxy)-4-methyl-chromane.

Several strategies have been developed to address the challenges of selectivity in the synthesis of substituted chromanes:

Directed Reactions : The inherent reactivity of the starting materials can be exploited to direct the outcome of a reaction. For example, in the synthesis of chroman-4-ones, the substitution pattern on the parent scaffold can significantly define the biological activities of the resulting compounds. nih.gov The development of synthetic modifications at the 2-, 3-, 6-, and 8-positions is a key area of research. nih.gov

Catalyst Control : Transition metal catalysis offers a powerful means of controlling selectivity. In nickel-catalyzed multi-component reactions, the use of directing groups or electronically biased substrates is critical for controlling regioselectivity. mdpi.com This principle can be applied to chromane synthesis to direct bond formation to a specific site.

Intramolecular Reactions : Performing a cyclization reaction where the reacting partners are tethered together often provides a high degree of regioselectivity. For instance, the intramolecular conjugate addition of a phenol to a tethered α,β-unsaturated system is a highly effective method for forming the chromane ring, where the regiochemistry is predetermined by the structure of the starting material. nih.gov

Enzymatic Methods : Chemo-enzymatic approaches can offer exceptional levels of selectivity. For example, enzymatic transesterification has been used for the regioselective synthesis of ferulate conjugates, demonstrating the power of enzymes to distinguish between similar functional groups. researchgate.net While not directly applied to the core chromane synthesis in the provided sources, this strategy represents a frontier in achieving high selectivity.

By carefully selecting starting materials, reaction conditions, and catalytic systems, chemists can effectively control the chemo- and regioselectivity of synthetic transformations to produce specific, highly substituted chromane derivatives for various applications in medicinal chemistry and materials science. mdpi.com

Mechanistic Reactivity Investigations and Transformative Reactions of 5 Methoxymethoxy 4 Methyl Chromane and Chromane Derivatives

Mechanistic Pathways of Functional Group Transformations on the Chromane (B1220400) Core

The chromane scaffold is a privileged structure found in numerous natural products and biologically active molecules, making the development of methods for its functionalization a significant area of research. rsc.org Mechanistic investigations into functional group transformations on the chromane core reveal a range of reactive pathways. One key strategy involves the deprotonation of the chromane ring to form metallated intermediates, which can then react with various electrophiles. researchgate.net

Studies have focused on the selective introduction of substituents at positions 4 and 8. researchgate.net Deprotolithiation at the C8 position can be achieved using organolithium reagents like n-butyllithium. researchgate.net Functionalization at the benzylic C4 position, however, requires a more complex base system, such as a mixture of lithium 2,2,6,6-tetramethylpiperidide and potassium tert-butoxide, to generate the desired lithiated intermediate. researchgate.net These reactive intermediates provide convenient access to a variety of substituted chromane derivatives upon quenching with electrophiles. researchgate.net

Other synthetic strategies involve domino reactions to construct the functionalized chromane ring system. For instance, an organocatalytic domino Michael/hemiacetalization reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols can produce highly functionalized chromane intermediates. rsc.org Subsequent oxidation or dehydroxylation steps can then yield chroman-2-ones and other chromane derivatives. rsc.org These methods highlight the versatility of the chromane core in undergoing transformations that allow for the introduction of diverse functional groups, governed by the choice of reagents and reaction conditions.

Fragmentation Reaction Mechanisms through Advanced Mass Spectrometry and Spectroscopic Analyses

Tandem mass spectrometry (MS/MS) is a primary tool for the structural analysis of organic molecules, but assigning product ion structures can be ambiguous with mass data alone. nih.govacs.orgresearchgate.net A combined approach using high-resolution gas-phase infrared spectroscopy and computational chemistry is crucial for accurately identifying product ion structures and elucidating the complex fragmentation mechanisms of chromane derivatives. acs.orgacs.orgethz.ch

Collision-Induced Dissociation (CID) and Tandem Mass Spectrometry (MS/MS) Studies

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique where selected ions are fragmented by colliding them with neutral gas molecules. wikipedia.orglongdom.org This process converts kinetic energy into internal energy, causing bond breakage and providing structural information about the precursor ion. wikipedia.orgtaylorandfrancis.com

In studies of chromane derivatives like Trolox and Methyltrolox, CID-MS/MS reveals distinct fragmentation patterns dependent on the protonation state. nih.gov Protonated Trolox and Methyltrolox exhibit identical fragmentation routes, primarily involving a retro-Diels-Alder (rDA) reaction and a neutral loss of formic acid (CH₂O₂), which corresponds to sequential dehydration and decarbonylation. nih.govresearchgate.net

Deprotonated chromane derivatives, however, show significantly different reactivities. nih.govacs.org For example, deprotonated Trolox readily undergoes decarboxylation, followed by a proton rearrangement and ring opening. nih.gov In contrast, deprotonated Methyltrolox, unable to stabilize a negative charge on the methoxy (B1213986) group, undergoes unusual radical fragmentation reactions. nih.gov The fragmentation of 4H-chromenes under various ionization conditions also shows a propensity for the rDA reaction, often after the elimination of a substituent at the C4 position. nih.gov

Table 1: Key Fragmentation Pathways of Chromane Derivatives in CID-MS/MS

| Precursor Ion Type | Primary Fragmentation Pathway | Key Neutral Loss / Reaction | Observed In |

|---|---|---|---|

| Protonated | Retro-Diels-Alder (rDA) | Loss of diene/dienophile | Trolox, Methyltrolox, 4H-Chromenes nih.govnih.gov |

| Protonated | Dehydration & Decarbonylation | Loss of H₂O and CO (net loss of CH₂O₂) | Trolox, Methyltrolox nih.govacs.org |

| Deprotonated | Decarboxylation & Ring Opening | Loss of CO₂ followed by rearrangement | Trolox nih.gov |

| Deprotonated | Radical Fragmentation / Wittig Rearrangement | Loss of methyl radical, aryl migration | Methyltrolox nih.govacs.org |

Gas-Phase Infrared Spectroscopy for Product Ion Structure Elucidation

In the study of chromane derivatives, combining mass spectrometry with high-resolution gas-phase IR spectroscopy has been instrumental in confirming product ion structures. nih.govacs.org For instance, this approach confirmed that the fragmentation of protonated Trolox involves an initial proton transfer to the carboxylic acid group, followed by the loss of water and carbon monoxide, while leaving the chromane scaffold intact. acs.org Similarly, for deprotonated Methyltrolox, IR spectroscopy was essential in identifying a fragment resulting from a nih.govacs.org-Wittig rearrangement, a complex intramolecular reaction involving aryl migration that would be difficult to confirm by mass data alone. nih.govacs.org This combined experimental and theoretical approach provides a deeper understanding of the complex proton dynamics and rearrangements that govern molecular fragmentation. acs.orgethz.ch

Theoretical Support for Fragmentation Pathways (e.g., Retro-Diels-Alder, Dehydration, Decarbonylation, Wittig Rearrangements)

Theoretical calculations, often using Density Functional Theory (DFT), provide crucial support for the fragmentation mechanisms proposed from experimental mass spectrometry data. nih.gov These computational methods can map potential energy surfaces, identify transition states, and calculate the energetics of different reaction pathways, thereby validating the proposed mechanisms. acs.orgnih.gov

Retro-Diels-Alder (rDA): The rDA reaction is a common fragmentation pathway for cyclohexene-containing structures like chromanes, reversing the well-known Diels-Alder cycloaddition to form a diene and a dienophile. wikipedia.orgyoutube.com Theoretical studies support the concerted, pericyclic nature of this reaction in the gas phase. wikipedia.org For protonated chromanes, the rDA pathway is one of the main fragmentation routes observed. nih.gov

Dehydration and Decarbonylation: For protonated chromanes with a carboxylic acid group, such as Trolox, computational chemistry confirms a mechanism involving initial proton transfer to the carboxyl group, followed by the loss of water and then carbon monoxide. nih.govacs.org This pathway is energetically favorable and consistent with experimental observations. nih.gov

Wittig Rearrangements: A particularly intriguing gas-phase reaction observed for some deprotonated chromane derivatives is the nih.govacs.org-Wittig rearrangement. nih.govacs.org This mechanism, typically known in condensed-phase chemistry, involves the migration of an aryl group. nih.govscripps.edu Theoretical calculations have been essential in proposing and supporting this pathway for deprotonated Methyltrolox, where an aryl ether bond dissociates, leading to a ring contraction. nih.gov Computational modeling of the potential energy surface confirmed the transition state for this rearrangement, linking the precursor to the experimentally observed product ion. acs.org

Table 2: Theoretically Supported Fragmentation Mechanisms in Chromanes

| Reaction Pathway | Description | Theoretical Evidence | Applicable To |

|---|---|---|---|

| Retro-Diels-Alder | Concerted [4+2] cycloelimination. | Potential energy surface scans confirming a concerted mechanism. nih.gov | Protonated Chromanes nih.govnih.gov |

| Dehydration/Decarbonylation | Sequential loss of H₂O and CO. | Energetic calculations showing favorability of initial proton transfer to carboxyl group. acs.org | Protonated Carboxy-Chromanes nih.gov |

| nih.govacs.org-Wittig Rearrangement | Anionic rearrangement involving aryl migration. | Identification of a transition state for aryl migration and ring contraction. nih.govacs.org | Deprotonated Chromane Ethers nih.govacs.org |

Specific Chemical Reactivity of the Methoxymethoxy Group and Methyl Substituents in 5-(Methoxymethoxy)-4-methyl-chromane

The chemical reactivity of 5-(Methoxymethoxy)-4-methyl-chromane is dictated by the interplay of its constituent functional groups: the chromane core, the methoxymethoxy (MOM) ether, and the methyl group at a benzylic position. The MOM group is a common protecting group for phenols, generally stable to basic and nucleophilic conditions but labile under acidic conditions. The methyl group at the C4 position is benzylic and thus susceptible to reactions involving radical or anionic intermediates.

Alkylation Reactions

Alkylation reactions targeting 5-(Methoxymethoxy)-4-methyl-chromane would likely proceed at the aromatic ring or the C4-methyl group, depending on the reaction conditions. Direct alkylation of the MOM ether is not a typical reaction pathway.

The aromatic ring can undergo Friedel-Crafts alkylation, with the positions of attack being directed by the existing substituents. The powerful ortho, para-directing effect of the ether oxygen at position 1 and the weaker activating effect of the MOM ether at position 5 would influence the regioselectivity of the reaction.

Alternatively, the methyl group at the C4 position can be targeted for alkylation. While direct alkylation is challenging, modern catalytic methods such as "borrowing hydrogen" or "hydrogen autotransfer" reactions have proven effective for the C-alkylation of methyl groups adjacent to activating systems like N-heteroarenes. bohrium.comrsc.org A proposed mechanism for this manganese-catalyzed transformation involves the initial oxidation of a primary alcohol to an aldehyde. bohrium.com This is followed by an aldol (B89426) condensation with the deprotonated methyl group of the heteroaromatic compound to form an intermediate alkene, which is then reduced to yield the C-alkylated product. bohrium.com By analogy, such a strategy could potentially be applied to functionalize the 4-methyl group of the chromane system, using a suitable base to generate the benzylic anion for condensation with an aldehyde derived from an alcohol.

Reactions with Organometallic Reagents

Organometallic reagents are a fundamental tool in organic synthesis for the formation of carbon-carbon bonds. While specific mechanistic studies on the reactions of 5-(methoxymethoxy)-4-methyl-chromane with organometallic reagents are not extensively documented in publicly available literature, the reactivity of the broader class of chromane derivatives, particularly chroman-4-ones, provides significant insight into the potential transformations of this scaffold. The reactions of chromanes and their analogues with organometallic compounds such as Grignard and organolithium reagents are of synthetic interest for the introduction of a wide range of substituents, leading to diverse and complex molecular architectures.

The reactivity of the chromane system with organometallic reagents is largely dictated by the functional groups present on the heterocyclic ring and the aromatic nucleus. For a molecule like 5-(methoxymethoxy)-4-methyl-chromane, the key sites for potential reaction would be influenced by the ether linkages and the aromatic ring, though these are generally less reactive than carbonyl groups. In contrast, the related chroman-4-one derivatives, which possess a reactive ketone functionality, have been more thoroughly investigated in this context.

Studies on chroman-4-ones have demonstrated that organometallic reagents, such as Grignard reagents, readily add to the carbonyl group at the 4-position. libretexts.orglibretexts.orgwisc.edu This 1,2-addition results in the formation of tertiary alcohols, a common and predictable outcome for the reaction of Grignard reagents with ketones. organic-chemistry.org The mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon. libretexts.orglibretexts.org

For instance, the reaction of a generic chroman-4-one with a Grignard reagent (R-MgX) would proceed via nucleophilic addition to the carbonyl, followed by an aqueous workup, to yield a 4-alkyl- or 4-aryl-chroman-4-ol. The efficiency and yield of such reactions can be influenced by steric hindrance around the carbonyl group and the nature of the organometallic reagent itself. organic-chemistry.org

While direct 1,2-addition to the carbonyl is the typical pathway, the regioselectivity of the addition can be altered. In the case of α,β-unsaturated chromone (B188151) systems, which are related to chromanones, the use of copper catalysts can promote 1,4-conjugate addition of Grignard reagents. mdpi.com This catalytic approach allows for the introduction of substituents at the 2-position of the chromane scaffold, leading to 2-alkylthiochroman-4-ones in the case of thiochromones. mdpi.com

The following table summarizes representative reactions of chroman-4-one derivatives with various organometallic reagents, illustrating the scope and utility of these transformations in generating functionalized chromane structures.

| Chromane Derivative | Organometallic Reagent | Product | Reaction Type |

|---|---|---|---|

| Chroman-4-one | Methylmagnesium Bromide | 4-Methylchroman-4-ol | 1,2-Addition |

| 6-Methylchroman-4-one | Phenylmagnesium Bromide | 6-Methyl-4-phenylchroman-4-ol | 1,2-Addition |

| Thiochromone | n-Butylmagnesium Chloride (with CuCN) | 2-n-Butylthiochroman-4-one | 1,4-Conjugate Addition |

| Chroman-4-one | Phenyllithium | 4-Phenylchroman-4-ol | 1,2-Addition |

Organolithium reagents are also potent nucleophiles and are expected to react with chroman-4-ones in a similar fashion to Grignard reagents, affording tertiary alcohols. libretexts.orgmt.comwikipedia.org The higher reactivity of organolithium compounds may offer advantages in certain cases, but also necessitates careful control of reaction conditions to avoid side reactions. mt.com

In the absence of a carbonyl group, as in 5-(methoxymethoxy)-4-methyl-chromane, reactions with organometallic reagents are less facile. The ether groups are generally stable to these reagents. However, ortho-lithiation of the aromatic ring could be a possibility with strong organolithium bases like n-butyllithium or sec-butyllithium, particularly if directed by the methoxy or methoxymethoxy substituents. This would generate a lithiated intermediate that could then be quenched with an electrophile to introduce a substituent onto the aromatic ring. Such directed ortho-metalation reactions are a powerful tool for the functionalization of aromatic systems.

Advanced Theoretical and Computational Chemistry Studies of Chromane Compounds

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular geometry and electronic structure of chromane (B1220400) derivatives. d-nb.inforesearchgate.net By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can accurately compute various molecular properties. d-nb.info These calculations are fundamental to understanding the stability, reactivity, and spectroscopic characteristics of these compounds.

Conformational Analysis and Energetics

The biological activity of chromane derivatives is intrinsically linked to their three-dimensional structure. Conformational analysis, therefore, is crucial for understanding their behavior. The dihydropyran ring in the chromane system can adopt various conformations, such as half-chair, boat, and twist-boat. DFT calculations allow for the determination of the relative energies of these conformers, identifying the most stable geometries.

Table 1: Representative Conformational Energies of a Substituted Dihydropyran Ring

| Conformer | Relative Energy (kcal/mol) |

| Half-Chair (Equatorial Substituent) | 0.00 |

| Half-Chair (Axial Substituent) | 2.50 |

| Boat | 5.80 |

| Twist-Boat | 5.30 |

Note: The data in this table is illustrative and represents typical energy differences found in conformational analyses of substituted dihydropyran rings, the core of the chromane structure.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lumo Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of molecules. rsc.org The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For chromane derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. This information is invaluable for predicting reaction mechanisms and designing new synthetic pathways.

Table 2: Representative Frontier Molecular Orbital Energies for a Chromane Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is representative of typical values obtained from DFT calculations on chromane-like structures and illustrates the concept of HOMO-LUMO analysis.

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analyses

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds within a molecule based on the topology of the electron density. d-nb.inforesearchgate.net QTAIM analysis of chromane derivatives allows for the characterization of interatomic interactions, including covalent bonds and weaker non-covalent interactions. The properties at the bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), offer insights into the nature and strength of the chemical bonds. d-nb.info

Table 3: Illustrative NBO Analysis Data for a Key Interaction in a Chromane Derivative

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) | σ* (C-C) | 1.5 |

| LP (O) | σ* (C-O) | 0.8 |

Note: E(2) represents the stabilization energy associated with the donor-acceptor interaction. The data is illustrative of typical hyperconjugative interactions in similar heterocyclic systems.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

By simulating the trajectory of a chromane molecule in a solvent box (e.g., water), researchers can observe how the molecule flexes, rotates, and interacts with its surroundings. This provides a more realistic picture of its behavior compared to the gas-phase or implicit solvent models often used in DFT. Key parameters that can be analyzed from MD simulations include root-mean-square deviation (RMSD) to assess structural stability, and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Molecular Docking Investigations of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. researchgate.netresearchgate.net This method is instrumental in drug discovery and design, as it helps to elucidate the binding mode and affinity of potential drug candidates. For chromane derivatives with biological activity, molecular docking studies can identify the key interactions between the ligand and its protein target.

Prediction of Binding Affinities and Molecular Interactions

Docking algorithms explore various possible conformations of the ligand within the active site of the receptor and use a scoring function to estimate the binding affinity, often expressed in kcal/mol. The results of a docking study can reveal crucial molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the stability of the ligand-receptor complex. researchgate.net This information is vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

Table 4: Representative Molecular Docking Results for a Chromane Derivative with a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR 234, PHE 345, LEU 189 |

| Key Interactions | Hydrogen bond with TYR 234, Hydrophobic interaction with LEU 189, π-π stacking with PHE 345 |

Note: The data presented is a hypothetical example illustrating the typical output of a molecular docking study.

Identification of Critical Residues in Molecular Recognition

In the realm of computational chemistry, the elucidation of molecular recognition processes between a ligand and its biological target is a pivotal step in understanding its mechanism of action and in the rational design of more potent and selective analogs. For chromane compounds, including the specific entity of interest, 5-(Methoxymethoxy)-4-methyl-chromane, the identification of critical amino acid residues within the binding pocket of a protein dictates the binding affinity and specificity. Although direct computational studies on 5-(Methoxymethoxy)-4-methyl-chromane are not extensively available in the public domain, a wealth of information can be gleaned from studies on structurally related chromane and chromone (B188151) derivatives. These studies collectively highlight the key types of interactions and the nature of the amino acid residues that are fundamental to the molecular recognition of the chromane scaffold.

Molecular docking and molecular dynamics simulations are powerful tools that allow for the prediction and analysis of these interactions at an atomic level. These computational methods have been instrumental in identifying the critical residues involved in the binding of various chromane and chromone derivatives to a range of biological targets. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-stacking, which collectively contribute to the stability of the ligand-protein complex.

Key Interacting Residues and Nature of Interactions

Detailed computational analyses of various chromane and chromone derivatives have revealed recurrent patterns of interaction with specific types of amino acid residues.

Hydrogen Bonding: The oxygen atoms present in the chromane core, as well as in substituents, frequently act as hydrogen bond acceptors. These interactions often involve polar amino acid residues such as serine, threonine, glutamine, and asparagine, as well as the backbone amide groups of various residues. For instance, in a study of aminoethyl-substituted chromenes and chromanes as σ1 receptor ligands, a hydrogen bond was observed between the methoxy (B1213986) moiety of a ligand and the backbone NH group of Ala122-Glu123. nih.gov

Hydrophobic Interactions: The bicyclic nature of the chromane scaffold provides a significant hydrophobic surface that can engage in favorable interactions with nonpolar amino acid residues. These include aliphatic residues like alanine, valine, leucine, and isoleucine, as well as aromatic residues such as phenylalanine, tyrosine, and tryptophan. In the context of chromene-2-thione analogues targeting Trypanothione reductase, hydrophobic interactions were identified with residues including Pro-398, Phe-396, and Leu-62. nih.gov

π-π Stacking and Cation-π Interactions: The aromatic ring of the chromane nucleus is well-suited for π-π stacking interactions with the aromatic side chains of phenylalanine, tyrosine, and tryptophan. These interactions are crucial for the proper orientation and anchoring of the ligand within the binding site. A notable example is the T-shaped π-π stacking observed between the phenyl ring of a chromene ligand and the indole (B1671886) ring of Trp121 in the σ1 receptor. nih.gov Furthermore, the electron-rich aromatic system can participate in cation-π interactions with positively charged residues like lysine (B10760008) and arginine.

Salt Bridges: When chromane derivatives possess ionizable functional groups, they can form strong electrostatic interactions, or salt bridges, with charged amino acid residues. An example of this is the salt bridge formed between the protonated amino group of a chromene ligand and the carboxylate side chain of Asp126 in the σ1 receptor. nih.gov

The following interactive data tables summarize the findings from several computational studies on chromane and chromone derivatives, detailing the protein target, the specific interacting residues, and the nature of the observed interactions. It is important to note that while these findings are for related compounds, they provide a strong indication of the types of residues that would be critical for the molecular recognition of 5-(Methoxymethoxy)-4-methyl-chromane.

| Protein Target | Chromane/Chromone Derivative | Interacting Amino Acid Residues | Type of Interaction |

| σ1 Receptor | Aminoethyl substituted chromene | Asp126 | Salt Bridge |

| Ala122, Glu123 | Hydrogen Bond | ||

| Trp121 | T-shaped π-π Stacking | ||

| Trypanothione Reductase | Chromene-2-thione analogue | Met-400 | Hydrogen Bond |

| Pro-398, Phe-396, Leu-62 | Hydrophobic | ||

| Glu-467, Glu-466, Thr-463, Lys-61 | Not specified | ||

| μ Opioid Receptor | 4-Chromanone derivative | SER53, SER55 | Hydrogen Bond |

| HIS54, TYR75, GLN124, ASN127, TYR128, LYS233, VAL300, LYS303, TRP318, HIS319, ILE322 | General Binding Site Residues | ||

| SARS-CoV-2 Main Protease (Mpro) | Chromone-embedded peptidomimetic | Phe140, His172, Gly143, His164, Glu166, Met165, Gln189, Thr190 | Active Site Residues |

These examples underscore the versatility of the chromane scaffold in interacting with a diverse range of amino acid residues, enabling its binding to various protein targets. The specific substitution pattern on the chromane ring, such as the methoxymethoxy and methyl groups in 5-(Methoxymethoxy)-4-methyl-chromane, will further modulate these interactions and fine-tune the binding affinity and selectivity.

Advanced Spectroscopic and Chromatographic Characterization Methods for Chromane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic compounds in solution. It provides critical information regarding the connectivity of atoms and their spatial relationships, which is indispensable for confirming the constitution and stereochemistry of 5-(Methoxymethoxy)-4-methyl-chromane.

¹H and ¹³C NMR for Structural Confirmation and Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the initial structural verification of 5-(Methoxymethoxy)-4-methyl-chromane. The chemical shifts (δ) observed in the spectra are indicative of the electronic environment of each nucleus, allowing for the assignment of each proton and carbon atom within the molecule.

Given the structure of 5-(Methoxymethoxy)-4-methyl-chromane, the ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the protons of the chromane (B1220400) ring, the methyl group, and the methoxymethyl (MOM) protecting group. The aromatic protons would appear in the downfield region, typically between δ 6.5 and 7.5 ppm, with their multiplicity and coupling constants providing information about their relative positions on the benzene (B151609) ring. The protons on the chromane ring would show characteristic shifts and couplings. For instance, the benzylic protons at C2 would likely appear as a multiplet, as would the protons at C3. The proton at the stereocenter C4, adjacent to the methyl group, would also present a complex multiplet. The methyl group at C4 would resonate as a doublet in the upfield region. The methoxymethyl ether protecting group would be characterized by two distinct signals: a singlet for the methoxy (B1213986) group protons (O-CH₃) typically around δ 3.4-3.6 ppm, and a singlet for the methylene (B1212753) protons (-O-CH₂-O-) at approximately δ 5.1-5.3 ppm. thieme-connect.de

The proton-decoupled ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom. The aromatic carbons would resonate in the δ 110-160 ppm range. The carbons of the chromane ring would have characteristic shifts, with the carbon bearing the oxygen (C8a) and the carbon of the MOM-protected phenol (B47542) (C5) appearing at lower field. The aliphatic carbons of the chromane ring (C2, C3, and C4) and the methyl group carbon would be found in the upfield region of the spectrum. The carbons of the methoxymethyl group would also be readily identifiable, with the methylene carbon (-O-CH₂-O-) appearing around δ 94-96 ppm and the methoxy carbon (O-CH₃) around δ 55-57 ppm. thieme-connect.de

Table 1: Predicted ¹H NMR Chemical Shifts for 5-(Methoxymethoxy)-4-methyl-chromane

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.5 | m |

| -O-CH₂-O- | 5.1 - 5.3 | s |

| Chromane-H (C2, C3, C4) | 1.5 - 4.5 | m |

| -O-CH₃ | 3.4 - 3.6 | s |

| -CH₃ (at C4) | 1.2 - 1.5 | d |

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(Methoxymethoxy)-4-methyl-chromane

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic C | 110 - 160 |

| -O-CH₂-O- | 94 - 96 |

| Chromane C (C2, C4a, C5, C8a) | 60 - 155 |

| -O-CH₃ | 55 - 57 |

| Chromane C (C3, C4) | 20 - 40 |

| -CH₃ (at C4) | 15 - 25 |

Two-Dimensional (2D) NMR Techniques (e.g., NOESY) for Diastereomeric Assignment

While 1D NMR spectra confirm the connectivity of atoms, the relative stereochemistry at the C4 position of 5-(Methoxymethoxy)-4-methyl-chromane requires the use of two-dimensional NMR techniques. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for this purpose, as it detects through-space interactions between protons that are in close proximity, typically within 5 Å. libretexts.org

For 5-(Methoxymethoxy)-4-methyl-chromane, a NOESY experiment would be crucial in determining the relative orientation of the methyl group at C4. Cross-peaks in the NOESY spectrum between the protons of the C4-methyl group and specific protons on the chromane or aromatic rings would indicate their spatial closeness. For instance, a NOE correlation between the methyl protons and the proton at C4 would be expected. More importantly, correlations to either the protons at C3 or the aromatic proton at C6 would help to establish the cis or trans relationship of the methyl group relative to these parts of the molecule. This information is vital for assigning the diastereomeric configuration of the molecule. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to elucidate molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition of 5-(Methoxymethoxy)-4-methyl-chromane. uevora.pt By comparing the experimentally measured exact mass with the calculated mass for the chemical formula C₁₂H₁₆O₃, the molecular formula can be confidently confirmed. This level of accuracy is critical in distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: Predicted HRMS Data for 5-(Methoxymethoxy)-4-methyl-chromane

| Ion Formula | Calculated Exact Mass |

| [C₁₂H₁₆O₃ + H]⁺ | 209.1172 |

| [C₁₂H₁₆O₃ + Na]⁺ | 231.0991 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Delineation

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of 5-(Methoxymethoxy)-4-methyl-chromane) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable insights into the molecule's structure and connectivity. nih.gov

The fragmentation of chromane derivatives often involves characteristic pathways. nih.gov For 5-(Methoxymethoxy)-4-methyl-chromane, fragmentation is likely to be initiated by cleavage of the methoxymethyl group, leading to the loss of formaldehyde (B43269) (CH₂O) and a methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH). Another expected fragmentation pathway is the retro-Diels-Alder (rDA) reaction of the dihydropyran ring, a common fragmentation route for chromane structures. nih.gov This would result in the cleavage of the heterocyclic ring and the formation of characteristic fragment ions. Cleavage of the bond between the C4 carbon and the methyl group is also a plausible fragmentation event. The delineation of these fragmentation pathways through MS/MS analysis provides corroborating evidence for the proposed structure. libretexts.orgmiamioh.edu

Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Studies

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. nih.gov This provides an additional dimension of separation beyond mass-to-charge ratio, allowing for the investigation of different conformations of a molecule. For a flexible molecule like 5-(Methoxymethoxy)-4-methyl-chromane, which can exist in various conformations due to the puckering of the dihydropyran ring and the rotation of the methoxymethyl group, IM-MS can provide valuable information about its conformational landscape. frontiersin.orgresearchgate.net

By measuring the drift time of the ions through a gas-filled chamber, a collision cross-section (CCS) value can be determined, which is a measure of the ion's rotationally averaged surface area. Different conformers of the same molecule can have distinct CCS values, allowing for their separation and characterization. nih.govchromatographyonline.com This technique can be particularly useful in distinguishing between diastereomers that may not be easily resolved by chromatography or mass spectrometry alone and in providing insights into the preferred gas-phase conformations of the molecule. frontiersin.orgresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

In the context of chromane derivatives, these techniques are crucial for identifying key functional groups and confirming structural features. For instance, studies on the chromane scaffold reveal characteristic vibrational bands. Gas-phase infrared spectroscopy on chromane derivatives has identified intense bands corresponding to specific vibrations. A C=O⁺ stretching vibration is observed around 1582 cm⁻¹, while a C–O stretching vibration of a phenolate, coupled with C=C stretching of the aromatic ring, appears below 1500 cm⁻¹. acs.org Additionally, an O–H bending vibration can be located below 1200 cm⁻¹. acs.org

The application of these techniques extends to various substituted chromanes, where the vibrational frequencies of appended functional groups can be clearly identified. For example, in certain synthetic benzopyran derivatives, characteristic absorption bands for a cyano (C≡N) group are found in the 2200–2170 cm⁻¹ region, and amino (NH₂) group stretching vibrations are observed between 3100–3407 cm⁻¹. In other chroman structures, –OH stretching is identified by broad bands at 3141–3406 cm⁻¹, while carbonyl (C=O) stretching appears in the 1600–1700 cm⁻¹ range. nih.gov These specific assignments are invaluable for confirming the successful synthesis and purity of complex chromane derivatives.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Class | Reference |

|---|---|---|---|

| Amino (NH₂) Stretching | 3100 - 3407 | Substituted Benzopyrans | |

| Hydroxy (–OH) Stretching | 3141 - 3406 | Substituted Chromans | nih.gov |

| Cyano (C≡N) Stretching | 2170 - 2200 | Substituted Benzopyrans | |

| Carbonyl (C=O) Stretching | 1600 - 1700 | Substituted Chromans | nih.gov |

| Cationic Carbonyl (C=O⁺) Stretching | ~1582 | Chromane Scaffold | acs.org |

| C–O / Aromatic C=C Stretching | <1500 | Chromane Scaffold (Phenolate) | acs.org |

| Hydroxy (O–H) Bending | <1200 | Chromane Scaffold | acs.org |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. For chiral molecules like many chromane derivatives, single-crystal X-ray diffraction is indispensable for assigning the correct stereochemistry.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to generate an electron density map, from which the atomic structure of the molecule can be deduced. A critical aspect of determining the absolute configuration of a chiral molecule is the analysis of anomalous dispersion effects. The Flack parameter, derived from the diffraction data, is a key indicator used to confidently assign the absolute stereochemistry; a value close to zero for a given enantiomer confirms the assignment.

While a crystal structure for 5-(Methoxymethoxy)-4-methyl-chromane is not publicly available, data from related chromane structures illustrate the power of this technique. For example, the crystal structure of isopropyl(2R,3S,4S*)-4-(benzo[d]thiazol-2-ylamino)-2-hydroxy-2-ethylchromane-3-carboxylate reveals a distorted half-chair conformation for the dihydropyran ring. In this structure, the molecules are linked by a combination of O—H∙∙∙N and N—H∙∙∙O hydrogen bonds, forming a two-dimensional network that stabilizes the crystal packing.

| Parameter | 5-Hydroxy-7-methoxy-4H-chromen-4-one | A Chromane-Carboxylate Derivative |

|---|---|---|

| Chemical Formula | C₁₀H₈O₄ | C₂₁H₂₂N₂O₄S |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | C2/c |

| a (Å) | 9.7551 | - |

| b (Å) | 11.7512 | - |

| c (Å) | 7.5211 | - |

| β (°) | 95.094 | - |

| Volume (ų) | 858.77 | - |

| Z | 4 | - |

Data for the chromane-carboxylate derivative's unit cell parameters were not specified in the provided search results.

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

For chiral molecules such as 5-(Methoxymethoxy)-4-methyl-chromane, which possesses a stereocenter at the C4 position, assessing enantiomeric purity and separating the enantiomers is crucial. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), is the predominant technique for this purpose.

The principle of chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different energies and stabilities, leading to different retention times on the column and thus enabling their separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or synthetic chiral polymers.

The selection of the CSP and the mobile phase is critical for achieving successful separation. For example, the enantiomers of (3R,4S)-3-Methyl-4-(nitromethyl)chroman-2-one were successfully separated using a ChiralPak AD-H column, which is based on a derivatized amylose polysaccharide. Using a mobile phase of 95:5 hexanes/isopropanol, the minor enantiomer eluted at 10.5 minutes, while the major enantiomer had a retention time of 13.4 minutes. Similarly, the enantiomers of 4-Chromanol have been separated on a cyclodextrin-immobilized column (ChiralCD-1) under reversed-phase conditions. These examples highlight the utility of chiral HPLC in both analytical purity assessment (determining enantiomeric excess) and preparative-scale separation to isolate pure enantiomers for further study.

| Compound | Chiral Column | Mobile Phase | Flow Rate (mL/min) | Retention Times (min) |

|---|---|---|---|---|

| (3R,4S)-3-Methyl-4-(nitromethyl)chroman-2-one | ChiralPak AD-H | Hexanes/i-PrOH (95:5) | 1.0 | t_R1 = 10.5, t_R2 = 13.4 |

| 4-Chromanol | ChiralCD-1 (3µm, 150 x 2mm) | Reversed-phase conditions | N/A | N/A |

Electrochemical Analysis for Redox Behavior Investigations

Electrochemical analysis, primarily through techniques like cyclic voltammetry (CV), provides significant insights into the redox properties of molecules—that is, their ability to donate or accept electrons. For chromane derivatives, which are structurally related to the potent antioxidant Vitamin E (α-tocopherol), understanding their redox behavior is of great interest. The chromane ring is the site of this antioxidant activity.

Cyclic voltammetry experiments on tocopherols (B72186) and related chroman-6-ol (B1254870) compounds have elucidated a complex oxidation mechanism. researchgate.netresearchgate.net The oxidation is typically a multi-step process. For α-tocopherol in an aprotic solvent like acetonitrile, it undergoes a chemically reversible two-electron, one-proton process (an ECE mechanism, where 'E' is an electron transfer and 'C' is a chemical step) to form a stable phenoxonium cation. researchgate.netacs.org The stability and subsequent reaction pathways of this cation depend on the substitution pattern on the aromatic ring and the presence of nucleophiles like water. researchgate.net

The oxidation potential is a key parameter obtained from CV, indicating the ease with which the compound is oxidized. Different isomers of tocopherol, which vary by the number and position of methyl groups on the chromane ring, exhibit distinct oxidation potentials. When measured on a glassy carbon electrode, α-tocopherol oxidizes at +0.645 V, γ-tocopherol at +0.752 V, and δ-tocopherol at +0.857 V. mdpi.com This trend demonstrates that increased methyl substitution on the aromatic ring lowers the oxidation potential, making the compound a more effective electron donor (antioxidant). These studies provide a framework for predicting and understanding the redox behavior of other chromane derivatives like 5-(Methoxymethoxy)-4-methyl-chromane.

| Compound | Electrode | Solvent | Oxidation Potential (V vs. ref) | Reference |

|---|---|---|---|---|

| α-Tocopherol (α-TOH) | Glassy Carbon | Acetonitrile | +0.645 | mdpi.com |

| γ-Tocopherol (γ-TOH) | Glassy Carbon | Acetonitrile | +0.752 | mdpi.com |

| δ-Tocopherol (δ-TOH) | Glassy Carbon | Acetonitrile | +0.857 | mdpi.com |

| Trolox (chroman-6-ol derivative) | N/A | Acetonitrile | +0.6 (vs Ferrocene) | researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Mechanism Investigations of Chromane Compounds

Correlating Structural Features with Molecular Interactions and Modulatory Effects

The biological activity of chromane (B1220400) derivatives is intricately linked to their three-dimensional structure, the nature and position of substituents, and their stereochemistry. These features govern how the molecule interacts with its biological target, thereby determining its efficacy and selectivity.

Substituents on the chromane ring system play a pivotal role in modulating molecular interactions. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these groups can significantly alter a compound's binding affinity for its target. nih.govrsc.org

For instance, studies on various chromane and chromanone derivatives have revealed distinct patterns:

Positions 6 and 8: In a series of chroman-4-one derivatives evaluated as sirtuin 2 (SIRT2) inhibitors, larger, electron-withdrawing substituents at the 6- and 8-positions were found to be favorable for activity. acs.orgnih.gov

Position 7: A methoxy (B1213986) group at the 7th position of the chromane moiety has been shown to be a potent blocker of TNF-α production in response to inflammatory stimuli. rjptonline.org

Aromatic Moiety Substitution: In tacrine-derived acetylcholinesterase (AChE) inhibitors, the position of substituents on the aromatic ring significantly impacts potency. For example, 4-chloro substitution resulted in greater inhibition than 3-chloro substitution, and 2-methyl substitution was superior to 3- or 4-methyl substitution for human AChE (hAChE) inhibition. muni.cz

General Trends: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can fundamentally alter the electronic distribution within the molecule, affecting interactions with target residues. nih.gov For example, in a study of N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-R-arylsulfonamides as hypoxia-inducible factor-1 (HIF-1) inhibitors, a 3,4-dimethoxybenzenesulfonyl group (containing electron-donating methoxy groups) showed the strongest inhibition among the tested arylsulfonyl groups. nih.gov

In "5-(Methoxymethoxy)-4-methyl-chromane," the methoxymethoxy group at position 5 and the methyl group at position 4 would be expected to influence its target engagement through a combination of steric and electronic effects. The methoxymethoxy group can act as a hydrogen bond acceptor, while the methyl group adds steric bulk and is weakly electron-donating.

Table 1: Influence of Substituents on the Activity of Chromane Derivatives

| Position(s) | Substituent Type | Target/Activity | Observed Effect | Reference(s) |

| 6, 8 | Larger, electron-withdrawing | SIRT2 Inhibition | Favorable for activity | acs.org, nih.gov |

| 7 | Methoxy group | TNF-α Production | Potent blockade | rjptonline.org |

| Aromatic Ring | Chloro (position 4 vs. 3) | AChE Inhibition | 4-Chloro > 3-Chloro | muni.cz |

| Aromatic Ring | Methyl (position 2 vs. 3, 4) | hAChE Inhibition | 2-Methyl most effective | muni.cz |

| Arylsulfonamide | 3,4-Dimethoxybenzenesulfonyl | HIF-1 Inhibition | Strongest inhibition | nih.gov |

Stereochemistry is a critical determinant of biological activity, as molecular targets like enzymes and receptors are chiral environments. The spatial arrangement of atoms in a molecule dictates its ability to fit into a binding site. researchgate.net For chromane derivatives, the stereochemistry at chiral centers, particularly within the dihydropyran ring, significantly influences molecular recognition.

A key structural feature is the helicity of the dihydropyran ring. The twist of this ring, which can be described as having P-helicity (positive torsion angle) or M-helicity (negative torsion angle), is directly correlated with the stereochemistry at C2. nih.gov This helicity, in turn, can affect how the molecule is recognized by its target. While specific studies on C4-substituted chromanes like "5-(Methoxymethoxy)-4-methyl-chromane" are limited, the principle remains that the stereocenter at position 4 would result in enantiomers that could exhibit different biological activities due to differential interactions with a chiral receptor or enzyme active site.

Elucidation of Molecular Mechanisms of Action

The diverse biological activities reported for chromane derivatives stem from their ability to interact with a wide range of molecular targets. The primary mechanisms of action involve enzyme inhibition and receptor binding.

Enzyme Inhibition: Chromane-based structures have been identified as inhibitors of several key enzymes.

Cholinesterases: Chromanone scaffolds can inhibit acetylcholinesterase (AChE) by binding to its peripheral anionic site (PAS). uevora.pt Various derivatives of tacrine, which contains a related heterocyclic system, have been developed as potent AChE inhibitors for potential use in Alzheimer's disease. muni.cz

Sirtuin 2 (SIRT2): A series of substituted chroman-4-one derivatives have been identified as potent and highly selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative disorders. acs.orgnih.gov

Monoamine Oxidase (MAO): Certain chromane derivatives have shown inhibitory activity against MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters. uevora.pt

Aldose Reductase: This enzyme is a target for managing diabetic complications, and chromene derivatives have been investigated as potential inhibitors. rjptonline.org

Receptor Binding and Modulation:

Retinoic Acid Receptor-related Orphan Receptor γt (RORγt): A chromane-6-sulfonamide derivative was discovered as a potent and selective inverse agonist of RORγt, a key transcription factor in the production of the pro-inflammatory cytokine IL-17. nih.gov

Transient Receptor Potential Melastatin 8 (TRPM8): Chromene derivatives have been explored as antagonists for this ion channel, which is involved in sensory perception. rjptonline.org

The specific mechanism of "5-(Methoxymethoxy)-4-methyl-chromane" would depend on its specific molecular target, which could be an enzyme or a receptor, and would be governed by the structural features discussed previously.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. ijpsonline.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for building predictive models. unicamp.brresearchgate.net

These methods work by:

Alignment: A series of structurally related compounds (e.g., chromane derivatives) are aligned based on a common scaffold.

Field Calculation: The steric and electrostatic fields around each molecule are calculated on a 3D grid. CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov

Correlation: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical model that correlates the variations in these fields with the observed biological activity (e.g., IC₅₀ values). ijpsonline.com

The output of a CoMFA or CoMSIA study is often visualized as 3D contour maps. These maps highlight regions where certain properties are predicted to enhance or diminish activity. For example, a map might show that bulky, sterically favorable groups (often colored green) in a specific region increase potency, while electropositive groups (often colored blue) in another region are favorable. nih.govnih.gov Such models provide valuable insights into the SAR of a compound series and can guide the design of new, more potent analogues. nih.gov

Table 2: Key Fields Used in CoMFA and CoMSIA for 3D-QSAR

| Field Type | Description | Relevance to Molecular Interaction |

| Steric | Represents the shape and size of the molecule (van der Waals potential). | Determines how well the ligand fits into the binding pocket. |

| Electrostatic | Represents the distribution of charge in the molecule (Coulombic potential). | Governs polar interactions, including hydrogen bonds and salt bridges. |

| Hydrophobic | (CoMSIA) Describes the tendency to avoid water. | Important for interactions with nonpolar residues in the binding site. |

| H-Bond Donor | (CoMSIA) Indicates regions where the molecule can donate a hydrogen bond. | Crucial for specific, directional interactions with H-bond acceptors on the target. |

| H-Bond Acceptor | (CoMSIA) Indicates regions where the molecule can accept a hydrogen bond. | Crucial for specific, directional interactions with H-bond donors on the target. |

In Silico Studies for Molecular Target Identification and Validation

In silico (computational) methods are indispensable in modern drug discovery for identifying and validating molecular targets. Techniques like molecular docking and virtual screening allow researchers to predict how a ligand, such as a chromane derivative, might bind to a protein target. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking algorithms score different poses based on factors like intermolecular energies, providing an estimate of binding affinity. nih.gov This method has been used to study the interaction of chromane derivatives with targets such as the coronavirus main protease, MAP kinase, and RORγt. nih.govresearchgate.netnih.gov

Virtual Screening: Here, large libraries of compounds are computationally docked against a target structure to identify potential "hits" that are likely to bind. This approach was used to screen a database of natural products against Leishmania major pteridine (B1203161) reductase I (LmPTR1), successfully identifying several inhibitors. nih.gov

These in silico approaches can rapidly screen thousands of compounds, prioritize candidates for experimental testing, and provide initial hypotheses about the mechanism of action by revealing the specific binding mode of a compound within the active site of its target. mdpi.com

Once a ligand is docked into a protein's binding site, the specific interactions that stabilize the complex can be analyzed in detail. These interactions form a complex network that dictates binding affinity and specificity. The analysis of these networks is crucial for understanding the structural basis of molecular recognition. nih.govnih.gov

Key interactions in these networks include:

Hydrogen Bonds: Directional interactions between a hydrogen atom on a donor group (like -OH or -NH) and an electronegative acceptor atom (like O or N).

Hydrophobic Interactions: Occur between nonpolar groups (e.g., alkyl or aryl groups of the ligand and hydrophobic amino acid side chains like valine, leucine, and phenylalanine) that are driven together to minimize their contact with water. nih.gov

Aromatic Interactions: These include π-π stacking (between aromatic rings) and CH-π interactions (between a C-H bond and an aromatic ring). core.ac.uk

Polar and Electrostatic Interactions: Attractions between charged or polar groups on the ligand and the protein. researchgate.net

By mapping these contacts, researchers can understand why certain substituents enhance activity (e.g., by forming an additional hydrogen bond) or why one stereoisomer binds more tightly than another. This detailed understanding of the ligand-protein interaction network is essential for lead optimization and rational drug design. nih.gov

Analysis of Binding Free Energy for 5-(Methoxymethoxy)-4-methyl-chromane

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the analysis of binding free energy for the compound 5-(Methoxymethoxy)-4-methyl-chromane. While the broader class of chromane derivatives has been the subject of numerous computational and experimental studies to determine their binding affinities with various biological targets, specific data for 5-(Methoxymethoxy)-4-methyl-chromane remains uncharacterized in publicly accessible research.